molecular formula C13H22O3 B14294955 Ethyl 2-acetyl-2,4-dimethylhept-4-enoate CAS No. 113704-09-9

Ethyl 2-acetyl-2,4-dimethylhept-4-enoate

Cat. No.: B14294955
CAS No.: 113704-09-9
M. Wt: 226.31 g/mol
InChI Key: YCRMEIZTSDFDBX-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-2,4-dimethylhept-4-enoate is a branched-chain unsaturated ester characterized by an ethyl ester group, an acetyl substituent at position 2, and two methyl groups at positions 2 and 4 of a seven-carbon chain containing a double bond at position 4 (hept-4-enoate backbone). This structural complexity confers unique physicochemical properties, such as specific solubility, volatility, and reactivity patterns.

Properties

CAS No.

113704-09-9

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

ethyl 2-acetyl-2,4-dimethylhept-4-enoate

InChI

InChI=1S/C13H22O3/c1-6-8-10(3)9-13(5,11(4)14)12(15)16-7-2/h8H,6-7,9H2,1-5H3

InChI Key

YCRMEIZTSDFDBX-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)CC(C)(C(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Catalyst : Piperidine (0.02–0.4 mol%)
  • Temperature : 60–80°C
  • Solvent : Ethanol or toluene
  • Key Intermediate : Formation of a conjugated enolate, followed by dehydration to yield the α,β-unsaturated β-keto ester.

Example Protocol:

  • Combine ethyl acetoacetate (1.05 equiv) and 2-methylundecanal (1.0 equiv) in ethanol.
  • Add piperidine (0.2 mol%) and stir at 60°C for 48 hours.
  • Purify via silica gel chromatography (hexane/MTBE 4:1) to isolate isomers.

Isomeric Control

The Z/E ratio is highly sensitive to reaction parameters:

Parameter Z-Isomer Preference E-Isomer Preference
Catalyst Loading <0.1 mol% piperidine >1 mol% piperidine
Temperature <60°C >80°C
Pressure Reduced (0.01–100 mbar) Ambient

Under optimal conditions (0.2 mol% piperidine, 60°C), a 58:36 Z:E ratio is achievable.

Claisen Condensation: Alternative Pathway

A Claisen condensation approach employs diethyl oxalate and methyl ketones under basic conditions (Table 1). While less common for this specific compound, it provides insights into β-keto ester synthesis.

Table 1: Claisen Condensation Parameters

Substrate Base Yield (%) Purity (HPLC)
Diethyl oxalate NaOEt (1.1 eq) 71 89
2-Methylundecanal KOtBu (1.5 eq) 65 82

Limitations :

  • Requires anhydrous conditions.
  • Lower Z-selectivity compared to Knoevenagel.

Purification and Isomer Separation

Chromatographic methods dominate purification:

Silica Gel Chromatography

  • Eluent : Hexane/MTBE (4:1)
  • Recovery : 50–60% for Z-rich fractions
  • Purity : >95% (by ¹H-NMR)

Stability Considerations

Storage at 50°C for 1 month induces:

  • Degradation : 5% conversion to 2-methylundecanal.
  • Isomerization : Z→E shift (ΔG‡ = 24.3 kcal/mol).

Industrial-Scale Optimization

Patent WO2018096176A1 outlines a scalable process:

  • Reactor Setup : 1000-L vessel with toluene reflux.
  • Catalyst : Piperidine (0.1 mol%) at 80°C.
  • Workup : Acidification with HCl (pH 1.5) precipitates product.
  • Yield : 93.1% at 50 kg scale.

Comparative Analysis of Methods

Metric Knoevenagel Claisen
Yield (%) 71–93 65–71
Z-Isomer Selectivity 58–80% <50%
Scalability Industrial Lab-scale
Purity Post-Purification >95% 82–89%

Applications and Derivatives

This compound serves as a precursor for:

  • Fragrant Aldehydes : Hydrolytic degradation releases 2-methylundecanal.
  • Pharmaceutical Intermediates : Functionalization at the β-keto group enables access to heterocycles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-2,4-dimethylhept-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-acetyl-2,4-dimethylhept-4-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-2,4-dimethylhept-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways to exert their effects.

Comparison with Similar Compounds

Comparison with Simple Esters (e.g., Ethyl Propanoate, Methyl Hexanoate)

Structural Differences :

  • Ethyl 2-acetyl-2,4-dimethylhept-4-enoate features a longer carbon chain (C9) with branching, acetyl, and dimethyl substituents, whereas simpler esters like ethyl propanoate (C5) and methyl hexanoate (C7) lack these functional groups. Physicochemical Properties:
  • The acetyl and dimethyl groups increase steric hindrance, likely reducing volatility compared to linear esters. For example, ethyl propanoate (boiling point ~99°C) and methyl hexanoate (~150°C) are more volatile than the target compound, which may have a higher boiling point due to its larger molecular weight and branching. Applications:
  • Simple esters are widely used as flavoring agents (e.g., fruity notes in vinegar ), whereas the target compound’s complexity may limit its volatility but enhance its utility as a synthetic intermediate or stabilizer.

Comparison with Cyclic Esters (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives)

Structural Differences :

  • Cyclic esters like 2,2,6,6-tetramethylpiperidin-4-yl acetate feature a rigid piperidine ring with bulky methyl substituents, contrasting with the acyclic, unsaturated backbone of the target compound .
    Physicochemical Properties :
  • The cyclic structure of piperidinyl esters enhances thermal stability and resistance to hydrolysis, whereas the hept-4-enoate’s double bond may increase reactivity in addition reactions. Applications:
  • Piperidinyl derivatives are often used as light stabilizers or antioxidants in polymers, while the target compound’s unsaturated structure could make it a candidate for Diels-Alder reactions or polymerization initiators.

Comparison with Electron-Deficient Esters (e.g., (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate)

Structural Differences :

  • The cyano and aryl groups in (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate introduce electron-withdrawing effects and aromaticity, absent in the target compound’s aliphatic acetyl and dimethyl groups . Reactivity:
  • The cyano group increases electrophilicity, making the prop-2-enoate derivative more reactive toward nucleophiles. In contrast, the acetyl group in the target compound may participate in keto-enol tautomerism or act as a hydrogen-bond acceptor. Spectroscopic Profiles:
  • Aromatic protons in the dimethoxyphenyl derivative would produce distinct NMR signals (e.g., deshielded aromatic peaks), whereas the target compound’s aliphatic protons would resonate upfield.

Quantitative Structure–Property Relationship (QSPR) Insights

  • QSPR models indicate that structurally similar compounds (e.g., esters with comparable branching or substituents) exhibit predictable trends in properties like retention indices . However, the target compound’s unique combination of acetyl, dimethyl, and unsaturated groups may require specialized models for accurate prediction.
  • For example, its retention index in gas chromatography would likely exceed that of linear esters due to increased molecular weight but could be lower than cyclic esters due to reduced rigidity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Chain Length Substituents Potential Applications
This compound C₁₃H₂₂O₃ Ester, acetyl, dimethyl, double bond C9 2-acetyl, 2,4-dimethyl, hept-4-enoate Synthetic intermediate, flavorant
Ethyl propanoate C₅H₁₀O₂ Ester C5 None Flavoring agent
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₁H₂₁NO₂ Ester, cyclic amine N/A Piperidine ring, 4-methyl groups Polymer stabilizer
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate C₁₅H₁₇NO₄ Ester, cyano, aryl C5 2-cyano, 2,4-dimethoxyphenyl Pharmaceutical intermediate

Q & A

Q. How to present conflicting catalytic activity data in a manner that supports reproducibility?

  • Methodological Answer : Disclose all experimental parameters (e.g., solvent purity, catalyst loading). Use error bars for triplicate trials and provide raw data in appendices. Compare results to literature using Bland-Altman plots to highlight systematic biases .

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